molecular formula C13H11FO2 B14179316 (6S)-6-[2-(4-Fluorophenyl)ethenyl]-5,6-dihydro-2H-pyran-2-one CAS No. 873316-13-3

(6S)-6-[2-(4-Fluorophenyl)ethenyl]-5,6-dihydro-2H-pyran-2-one

Cat. No.: B14179316
CAS No.: 873316-13-3
M. Wt: 218.22 g/mol
InChI Key: NDEKIBDLMYKCQU-LBPRGKRZSA-N
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Description

(6S)-6-[2-(4-Fluorophenyl)ethenyl]-5,6-dihydro-2H-pyran-2-one is a chemical compound characterized by its unique structure, which includes a pyranone ring and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S)-6-[2-(4-Fluorophenyl)ethenyl]-5,6-dihydro-2H-pyran-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and a suitable pyranone precursor.

    Condensation Reaction: The key step involves a condensation reaction between 4-fluorobenzaldehyde and the pyranone precursor under basic conditions. This reaction forms the ethenyl linkage between the fluorophenyl group and the pyranone ring.

    Cyclization: The intermediate product undergoes cyclization to form the dihydropyranone ring structure. This step may require specific catalysts and controlled reaction conditions to ensure the desired stereochemistry.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions and the use of cost-effective starting materials are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(6S)-6-[2-(4-Fluorophenyl)ethenyl]-5,6-dihydro-2H-pyran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Conversion to ethyl derivatives.

    Substitution: Introduction of various functional groups on the fluorophenyl ring.

Scientific Research Applications

(6S)-6-[2-(4-Fluorophenyl)ethenyl]-5,6-dihydro-2H-pyran-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (6S)-6-[2-(4-Fluorophenyl)ethenyl]-5,6-dihydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways: It can influence various cellular pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (6S)-6-[2-(4-Chlorophenyl)ethenyl]-5,6-dihydro-2H-pyran-2-one
  • (6S)-6-[2-(4-Bromophenyl)ethenyl]-5,6-dihydro-2H-pyran-2-one
  • (6S)-6-[2-(4-Methylphenyl)ethenyl]-5,6-dihydro-2H-pyran-2-one

Uniqueness

The presence of the fluorophenyl group in (6S)-6-[2-(4-Fluorophenyl)ethenyl]-5,6-dihydro-2H-pyran-2-one imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This distinguishes it from other similar compounds with different substituents on the phenyl ring.

Properties

CAS No.

873316-13-3

Molecular Formula

C13H11FO2

Molecular Weight

218.22 g/mol

IUPAC Name

(2S)-2-[2-(4-fluorophenyl)ethenyl]-2,3-dihydropyran-6-one

InChI

InChI=1S/C13H11FO2/c14-11-7-4-10(5-8-11)6-9-12-2-1-3-13(15)16-12/h1,3-9,12H,2H2/t12-/m0/s1

InChI Key

NDEKIBDLMYKCQU-LBPRGKRZSA-N

Isomeric SMILES

C1C=CC(=O)O[C@@H]1C=CC2=CC=C(C=C2)F

Canonical SMILES

C1C=CC(=O)OC1C=CC2=CC=C(C=C2)F

Origin of Product

United States

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